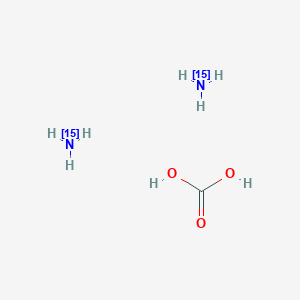
Carbonic acid--(~15~N)ammonia (1/2)
Übersicht
Beschreibung
Carbonic acid–(~15~N)ammonia (1/2) is a chemical compound with the molecular formula CH8N2O3 and a molecular weight of 98.07 g/mol. Carbonic acid is a compound of the elements hydrogen, carbon, and oxygen. It is formed in small amounts when its anhydride, carbon dioxide (CO2), dissolves in water .
Molecular Structure Analysis
The structure of carbonic acid consists of one carbon-oxygen double bond and two carbon-oxygen single bonds. The oxygen atoms participating in a single bond with the carbon each have one hydrogen atom attached to them .Chemical Reactions Analysis
Carbonic acid is a weak acid and it forms carbonate and bicarbonate salts . It undergoes partial dissociation in the presence of water to yield H+ and bicarbonate ions . In the context of urea hydrolysis, the enzyme urease catalyzes the hydrolysis of urea to ammonia and carbonic acid .Physical And Chemical Properties Analysis
Carbonic acid is a weak acid and is unstable in nature. It undergoes partial dissociation in the presence of water to yield H+ and bicarbonate ions . The molar mass of carbonic acid is 62.024 grams per mole. Its density in its standard state is 1.668 grams per cubic centimetre .Wissenschaftliche Forschungsanwendungen
Highly Luminescent Carbon Dots for Ammonia Detection
A study presented the synthesis of sulfur-doped carbon dots from S-containing polymer precursors for selective ammonia detection. These dots exhibit time-dependent fluorescence quenching in ammonia's presence, offering a promising approach for sensitive and selective ammonia sensors. This reaction mechanism involves acid-base interactions with ammonia, forming ammonium salts, showcasing a novel application in gas detection technologies (Travlou, Secor, & Bandosz, 2017).
Ammonia Adsorption on Activated Carbon
Another study investigated the effects of surface acidity on activated carbon for ammonia adsorption. Activated carbon modified with various acids showed enhanced ammonia adsorption, indicating the role of acidic surface oxides in improving adsorption efficiency. This highlights the importance of surface chemistry modifications in environmental remediation applications (Huang, Li, & Chen, 2008).
Nitrogen Transformations Beyond Fossil Fuels
Research on sustainable nitrogen transformations emphasizes the development of alternative processes for nitrogen commodity chemicals. It reviews enzymatic, catalytic, and electrochemical approaches for more sustainable nitrogen chemistry, underlining the environmental significance of reducing fossil fuel dependence in nitrogen fixation and conversion processes (Chen et al., 2018).
Carbon Acid Ionization in Liquid Ammonia
A study on the ionization of various carbon acids in liquid ammonia explored the acid-base behavior of carbon acids, providing insights into organic reactions and potential industrial applications involving carbon-nitrogen bond formations (Ji, Powles, Atherton, & Page, 2011).
CO2 Capturing in Aqueous Ammonia
Investigations into CO2 capturing mechanisms in aqueous ammonia shed light on the roles of ammonia in CO2 conversion processes. This research presents a detailed pathway analysis, demonstrating ammonia's multifaceted role in carbon capture technologies, which is pivotal for environmental management strategies (Kim et al., 2011).
Wirkmechanismus
Eigenschaften
IUPAC Name |
azane;carbonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH2O3.2H3N/c2-1(3)4;;/h(H2,2,3,4);2*1H3/i;2*1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKQVKDSMLBJBJ-IMSGLENWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(O)O.N.N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=O)(O)O.[15NH3].[15NH3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745915 | |
| Record name | Carbonic acid--(~15~N)ammonia (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
98.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
402835-84-1 | |
| Record name | Carbonic acid--(~15~N)ammonia (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10745915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 402835-84-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tert-Butyl 1,8-Dioxa-4,11-Diazaspiro[5.6]Dodecane-4-Carboxylate](/img/structure/B1528031.png)
![Tert-butyl 1-carbamoyl-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B1528033.png)
![Bis-(2-methoxy-ethyl)-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-amine](/img/structure/B1528035.png)

![6-(AMinoMethyl)-4-Methyl-2H-benzo[b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B1528037.png)
![2-(4-Methylphenyl)-2,3-dihydro-1H-naphtho[1,8-de][1,3,2]diazaborinine](/img/structure/B1528039.png)

![tert-Butyl 3-oxo-1,2,3,5-tetrahydrospiro[benzo-[c]azepine-4,4'-piperidine]-1'-carboxylate](/img/structure/B1528042.png)
![4-Hydroxymethyl-3-methyl-3,4,6,7-tetrahydro-imidazo[4,5-c]pyridine-5-carboxylic acid tert-butyl ester](/img/structure/B1528045.png)
![Cis-Tert-Butyl 3A,6A-Difluoro-4-Oxohexahydropyrrolo[3,4-C]Pyrrole-2(1H)-Carboxylate](/img/structure/B1528046.png)
![tert-butyl 3-(hydroxymethyl)-6,7-dihydroisoxazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1528047.png)


